3-Benzyloxy-2-methylphenylboronic acid pinacol ester
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Overview
Description
3-Benzyloxy-2-methylphenylboronic acid pinacol ester is a chemical compound with the empirical formula C20H25BO3 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C20H25BO3/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be used in a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The empirical formula of this compound is C20H25BO3 . The molecular weight is 324.23.Scientific Research Applications
Preparation and Synthesis
- Synthetic Routes : Two effective synthetic routes for (E)-1-alkenylboronic acid pinacol esters, including 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, have been explored. These routes involve hydroboration of 1-alkynes with catecholborane or pinacolborane in the presence of dicyclohexylborane. This method is efficient, environmentally benign, and applicable to a variety of alkynes (Shirakawa, Arase, & Hoshi, 2004).
Polymer Chemistry
- Catalyst-Transfer Suzuki-Miyaura Condensation : The Suzuki-Miyaura coupling polymerization process uses dibromoarene and arylenediboronic acid (ester) to synthesize high-molecular-weight π-conjugated polymers. These polymers have boronic acid (ester) moieties at both ends, demonstrating the utility of boronic esters in advanced polymer synthesis (Nojima et al., 2016).
Photoluminescence and Material Science
- Phosphorescent Properties : Arylboronic esters exhibit room-temperature phosphorescence in the solid state, challenging the notion that phosphorescent organic molecules require heavy atoms for efficient generation of a triplet excited state. This property has implications for the development of new materials and photoluminescent applications (Shoji et al., 2017).
Electrochemical Applications
- Electrochemical Properties : Studies on phenoxymethylboronic acid pinacol ester and similar compounds have shown marked electrochemical properties. These properties are critical for various applications, including electrochemical sensors and energy storage devices (Ohtsuka, Inagi, & Fuchigami, 2017).
Medical and Drug Delivery Applications
- Hydrolysis in Pharmaceutical Context : Research has shown that the stability of phenylboronic pinacol esters, including similar compounds, is influenced by the pH, which is an important consideration for their use in drug delivery systems (Achilli et al., 2013).
Mechanism of Action
Target of Action
The primary target of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, also known as a boronate ester, is the formation of carbon-carbon (C-C) bonds . This compound is used in metal-catalyzed C-C bond formation reactions, such as the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester moiety is transformed into other functional groups, leading to the formation of new C-C, C-O, C-N, C-X, or C-H bonds at stereogenic centers . This transformation can occur through either a stereoretentive or a stereoinvertive pathway .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .
Pharmacokinetics
It’s known that the compound’s stability and solubility can be influenced by the presence of certain salts . For instance, the compound can be converted to a mixture of the R-BF3K salt and pinacol under certain conditions .
Result of Action
The result of the compound’s action is the formation of new C-C bonds, which is a crucial step in many organic synthesis reactions . The compound’s ability to form these bonds under mild and functional group tolerant conditions makes it a valuable tool in the field of organic chemistry .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . The rate of hydrolysis of boronic pinacol esters, for instance, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions .
Safety and Hazards
When handling 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
The future directions of research on 3-Benzyloxy-2-methylphenylboronic acid pinacol ester could involve the development of more efficient protocols for the protodeboronation of pinacol boronic esters . Additionally, the exploration of new chemical reactions involving this compound could be a promising area of study.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-3-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-17(21-23-19(2,3)20(4,5)24-21)12-9-13-18(15)22-14-16-10-7-6-8-11-16/h6-13H,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMJQTLMBOOCKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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